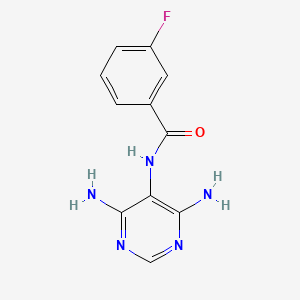
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a formamido group at position 5, along with a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the formation of the ring structure.
Substitution Reactions: The amino groups are introduced at positions 4 and 6 of the pyrimidine ring through substitution reactions. Common reagents used in these reactions include ammonia or primary amines.
Introduction of the Formamido Group: The formamido group is introduced at position 5 of the pyrimidine ring through formylation reactions. This step may involve the use of formic acid or formamide as reagents.
Attachment of the Fluorobenzamide Moiety: The final step involves the attachment of the fluorobenzamide moiety to the pyrimidine ring. This is typically achieved through amide bond formation reactions, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino groups or the formamido group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring or the fluorobenzamide moiety are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-diamino-5-formamidopyrimidine: This compound is structurally similar, with a formamido group at position 5 of the pyrimidine ring.
4,6-diamino-5-n-formamidopyrimidine: Another similar compound with a formamido group at position 5.
4,6-diamino-5-(formylamino)-pyrimidine: Similar structure with a formylamino group at position 5.
Uniqueness
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
501659-57-0 |
|---|---|
Molekularformel |
C11H10FN5O |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H10FN5O/c12-7-3-1-2-6(4-7)11(18)17-8-9(13)15-5-16-10(8)14/h1-5H,(H,17,18)(H4,13,14,15,16) |
InChI-Schlüssel |
HKBRECJHGZYVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(N=CN=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
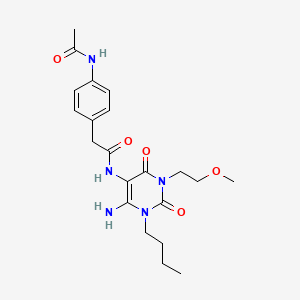
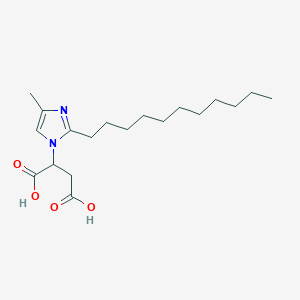
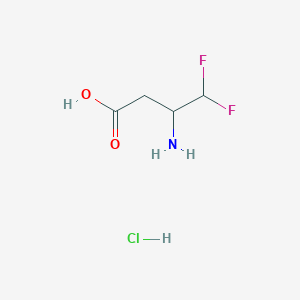
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)

![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
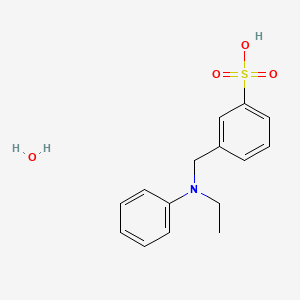
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
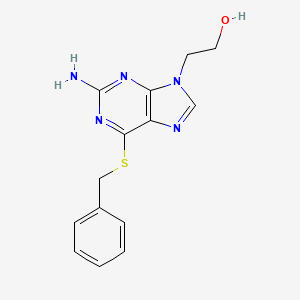
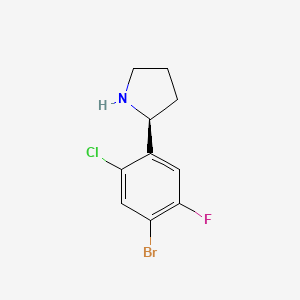
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
